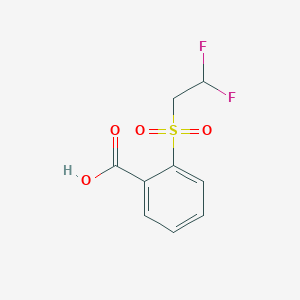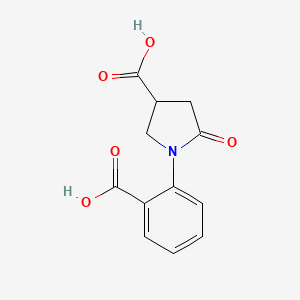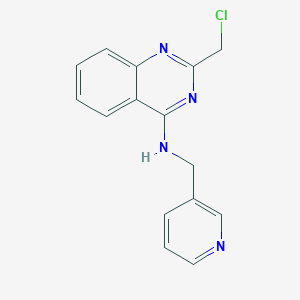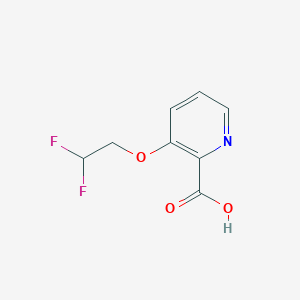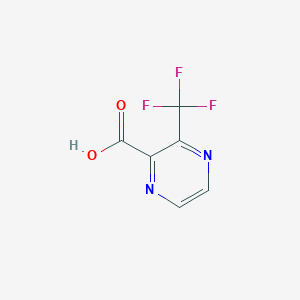
3-(Trifluoromethyl)pyrazine-2-carboxylic acid
概述
描述
3-(Trifluoromethyl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H3F3N2O2. It is characterized by the presence of a pyrazine ring substituted with a trifluoromethyl group at the 3-position and a carboxylic acid group at the 2-position. This compound is used as an intermediate in the synthesis of various organic compounds, particularly those containing pyrazine rings .
作用机制
Target of Action
It is known that the compound can be used as a reactant in the synthesis of various organic compounds, particularly those containing a pyrazine ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid .
生化分析
Biochemical Properties
It is known that pyrazine derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that pyrazine derivatives can have various effects on cells . These effects can include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Trifluoromethyl)pyrazine-2-carboxylic acid involves the reaction of pyrazine-2-carboxylic acid with trifluoroacetic anhydride. The reaction is typically carried out in a solvent such as dichloromethane, with a catalyst like dimethylaminopyridine. The reaction mixture is stirred at room temperature, and the product is isolated by distillation and crystallization[2][2].
Industrial Production Methods
In industrial settings, the production of this compound can involve more scalable methods. One such method includes the reaction of alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoates with ethylenediamine in the presence of an acid and a reducing agent, followed by oxidation .
化学反应分析
Types of Reactions
3-(Trifluoromethyl)pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazine derivatives, while reduction can produce alcohols or other reduced forms of the compound .
科学研究应用
3-(Trifluoromethyl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, such as insecticides and herbicides.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a triazole ring fused to a pyrazine ring.
Uniqueness
3-(Trifluoromethyl)pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group significantly enhances its chemical stability and potential biological activity compared to similar compounds .
属性
IUPAC Name |
3-(trifluoromethyl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)10-1-2-11-4/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOIMHWVXJSOBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705527 | |
| Record name | 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870787-06-7 | |
| Record name | 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural characteristic of the compounds investigated in these studies, and how does this relate to their potential therapeutic application?
A: The research focuses on derivatives of 3-(trifluoromethyl)pyrazine-2-carboxylic acid amide. These derivatives are characterized by a core structure consisting of a pyrazine ring with a 3-(trifluoromethyl) and a 2-carboxylic acid amide substituent. [, , ] Various modifications to this core structure, particularly at the amide nitrogen (R group in the provided formula), are explored to investigate their impact on HDL-cholesterol raising activity. [, , ] This modification approach aims to identify compounds with optimal pharmacological properties for potential use in treating dyslipidemia and related conditions. [, ]
Q2: Can you elaborate on the specific structural modifications investigated in these studies and their potential impact on the compound's activity?
A: The studies investigate a range of substitutions at the amide nitrogen (R group) of the this compound amide core. While specific examples are limited in the provided abstracts, one study mentions exploring substitutions like cycloalkyl groups, potentially with hydroxy or hydroxyalkyl modifications, and CH2-CR9R10-cycloalkyl groups. [] Other potential modifications include various alkyl, alkoxy, haloalkyl, heteroarylalkyl, and halogen substituents on the pyrazine ring. [] These modifications likely influence the compound's binding affinity to its target, potentially impacting its potency and selectivity in raising HDL-cholesterol levels.
Q3: What are the future directions for research on this compound amide derivatives as potential therapeutic agents?
A3: While the provided abstracts highlight the focus on HDL-cholesterol raising activity, further research is needed to fully understand the mechanism of action of these compounds. Identifying the specific biological target(s) and downstream effects will be crucial for confirming their therapeutic potential and guiding further development. Additionally, investigating the structure-activity relationship in detail, exploring a wider range of modifications, and conducting in-depth preclinical studies (pharmacokinetics, pharmacodynamics, safety profiling) are essential steps towards potential clinical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
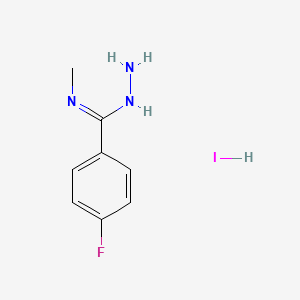
![2,8,14-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B1422557.png)
![N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422563.png)
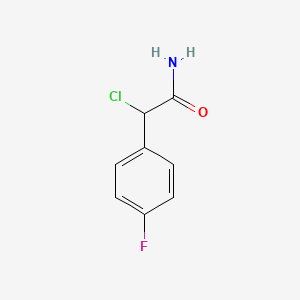
![2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine](/img/structure/B1422565.png)
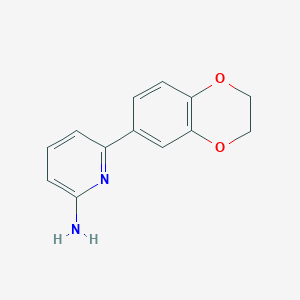
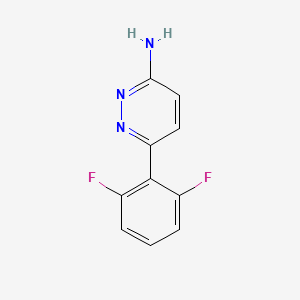


![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)
